molecular formula C9H13NO2 B1586227 (R)-4-(2-Amino-3-hydroxypropyl)phenol CAS No. 58889-64-8

(R)-4-(2-Amino-3-hydroxypropyl)phenol

Cat. No.: B1586227
CAS No.: 58889-64-8
M. Wt: 167.2 g/mol
InChI Key: DBLDQZASZZMNSL-MRVPVSSYSA-N
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Description

®-4-(2-Amino-3-hydroxypropyl)phenol is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a phenolic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-(2-Amino-3-hydroxypropyl)phenol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable phenolic compound.

    Amination: The phenolic compound undergoes an amination reaction to introduce the amino group.

    Chiral Resolution: The final step involves chiral resolution to obtain the ®-enantiomer of the compound.

Industrial Production Methods: Industrial production of ®-4-(2-Amino-3-hydroxypropyl)phenol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Types of Reactions:

    Oxidation: ®-4-(2-Amino-3-hydroxypropyl)phenol can undergo oxidation reactions, leading to the formation of quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products:

    Oxidation Products: Quinones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated phenols, substituted amines.

Chemistry:

    Synthesis of Complex Molecules: ®-4-(2-Amino-3-hydroxypropyl)phenol is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition Studies: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

Medicine:

    Pharmaceutical Development: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry:

    Material Science: The compound is investigated for its use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ®-4-(2-Amino-3-hydroxypropyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological response. The pathways involved in its mechanism of action include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding.

    Receptor Modulation: Interaction with receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

    (S)-4-(2-Amino-3-hydroxypropyl)phenol: The enantiomer of the compound, with different biological activity.

    4-(2-Amino-3-hydroxypropyl)phenol: The racemic mixture, containing both ® and (S) enantiomers.

Uniqueness:

    Chirality: The ®-enantiomer may exhibit unique biological activity compared to the (S)-enantiomer or the racemic mixture.

    Specificity: The compound’s specific interaction with molecular targets can lead to distinct therapeutic effects.

Properties

IUPAC Name

4-[(2R)-2-amino-3-hydroxypropyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c10-8(6-11)5-7-1-3-9(12)4-2-7/h1-4,8,11-12H,5-6,10H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLDQZASZZMNSL-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370102
Record name D-TYROSINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58889-64-8
Record name D-TYROSINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-4-(2-Amino-3-hydroxypropyl)phenol
Reactant of Route 2
(R)-4-(2-Amino-3-hydroxypropyl)phenol
Reactant of Route 3
(R)-4-(2-Amino-3-hydroxypropyl)phenol
Reactant of Route 4
(R)-4-(2-Amino-3-hydroxypropyl)phenol
Reactant of Route 5
(R)-4-(2-Amino-3-hydroxypropyl)phenol
Reactant of Route 6
(R)-4-(2-Amino-3-hydroxypropyl)phenol

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